molecular formula C11H19NO5 B3433245 5-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid, cis CAS No. 1807912-24-8

5-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid, cis

Cat. No.: B3433245
CAS No.: 1807912-24-8
M. Wt: 245.27 g/mol
InChI Key: LCUKHUMNWGIQJL-JGVFFNPUSA-N
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Description

5-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid, cis is a chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid, cis typically involves a series of organic reactions. One common method includes the reaction of chiral amino alcohols with suitable acids . The process often requires specific reaction conditions, such as controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures, such as wearing gloves and lab coats, are essential to avoid exposure to the compound .

Chemical Reactions Analysis

Types of Reactions

5-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid, cis undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection of the Boc group . Other reagents may include bases such as sodium hydroxide and coupling agents like di-tert-butyl dicarbonate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine .

Scientific Research Applications

5-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid, cis has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid, cis involves the protection of amine groups through the formation of a Boc group. This protecting group can be selectively removed under acidic conditions, allowing for controlled reactions in multi-step synthesis . The molecular targets and pathways involved include the stabilization of intermediates and prevention of side reactions during synthesis .

Properties

IUPAC Name

(2S,5R)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7-4-5-8(16-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUKHUMNWGIQJL-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CC[C@H](O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807912-24-8
Record name rel-(2R,5S)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid, cis
Reactant of Route 2
5-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid, cis
Reactant of Route 3
5-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid, cis
Reactant of Route 4
5-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid, cis
Reactant of Route 5
5-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid, cis
Reactant of Route 6
5-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid, cis

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